molecular formula C13H13NO2 B6414319 2-(4-Methoxy-2-methylphenyl)pyridin-4(1H)-one CAS No. 1261971-33-8

2-(4-Methoxy-2-methylphenyl)pyridin-4(1H)-one

Cat. No.: B6414319
CAS No.: 1261971-33-8
M. Wt: 215.25 g/mol
InChI Key: QINVXHRSKZYJMX-UHFFFAOYSA-N
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Description

2-(4-Methoxy-2-methylphenyl)pyridin-4(1H)-one is an organic compound that belongs to the class of pyridinones This compound is characterized by a pyridine ring substituted with a methoxy and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-2-methylphenyl)pyridin-4(1H)-one typically involves the reaction of 4-methoxy-2-methylbenzaldehyde with a suitable pyridine derivative under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyridine, followed by nucleophilic addition to the aldehyde. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process parameters are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-2-methylphenyl)pyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyridinone ring can be reduced to a pyridine derivative.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, particularly at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is often employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used under controlled conditions.

Major Products

    Oxidation: 4-Methoxy-2-methylbenzoic acid.

    Reduction: 2-(4-Methoxy-2-methylphenyl)pyridine.

    Substitution: 4-Bromo-2-methylphenylpyridin-4(1H)-one.

Scientific Research Applications

2-(4-Methoxy-2-methylphenyl)pyridin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-2-methylphenyl)pyridin-4(1H)-one involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine: Similar in structure but lacks the phenyl substitution.

    4-Methoxypyridine: Similar but with the methoxy group directly on the pyridine ring.

    2,6-Dimethoxypyridine: Contains two methoxy groups on the pyridine ring.

Uniqueness

2-(4-Methoxy-2-methylphenyl)pyridin-4(1H)-one is unique due to the specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-(4-methoxy-2-methylphenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-7-11(16-2)3-4-12(9)13-8-10(15)5-6-14-13/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINVXHRSKZYJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692550
Record name 2-(4-Methoxy-2-methylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261971-33-8
Record name 4-Pyridinol, 2-(4-methoxy-2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261971-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methoxy-2-methylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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